molecular formula C16H18N4O5S B11300270 2-hydroxy-4-methyl-6-oxo-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-4-methyl-6-oxo-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11300270
M. Wt: 378.4 g/mol
InChI Key: RXCRRLUKJOMHOJ-UHFFFAOYSA-N
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Description

2-HYDROXY-4-METHYL-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a sulfonamide group, and a dihydropyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-4-METHYL-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps. One common method involves the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides under microwave-assisted conditions . This reaction is facilitated by the use of catalysts such as potassium hydroxide and solvents like ethanol. The resulting product is then subjected to further reactions to introduce the pyrrolidine and sulfonamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-4-METHYL-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-HYDROXY-4-METHYL-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and polymer stabilizers.

Mechanism of Action

The mechanism of action of 2-HYDROXY-4-METHYL-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. The pyrrolidine ring and sulfonamide group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile
  • Pyrrolidine-2,5-diones
  • Indole derivatives

Uniqueness

Compared to similar compounds, 2-HYDROXY-4-METHYL-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrolidine ring and the sulfonamide group enhances its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C16H18N4O5S

Molecular Weight

378.4 g/mol

IUPAC Name

6-methyl-2,4-dioxo-N-[2-(pyrrolidine-1-carbonyl)phenyl]-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C16H18N4O5S/c1-10-13(14(21)18-16(23)17-10)26(24,25)19-12-7-3-2-6-11(12)15(22)20-8-4-5-9-20/h2-3,6-7,19H,4-5,8-9H2,1H3,(H2,17,18,21,23)

InChI Key

RXCRRLUKJOMHOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3

Origin of Product

United States

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